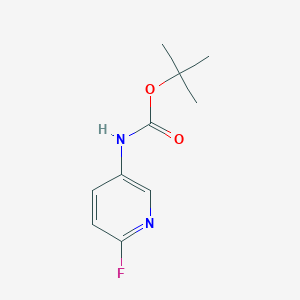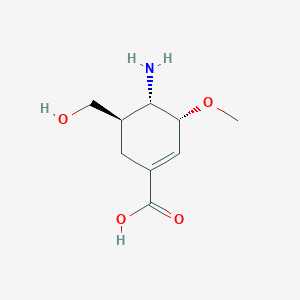
(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid, also known as AHMC, is a cyclic amino acid that has been the subject of scientific research due to its potential applications in the field of medicine. AHMC has been found to exhibit various biochemical and physiological effects, making it an interesting molecule for further investigation.
Mecanismo De Acción
The mechanism of action of (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, which could contribute to its anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which can contribute to oxidative stress and cellular damage. (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid has also been shown to increase the levels of antioxidant enzymes in the body, which can help to protect against oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under a range of conditions. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal and human models. Additionally, (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid could be investigated for its potential use in the treatment of inflammatory conditions, such as arthritis and inflammatory bowel disease.
Métodos De Síntesis
The synthesis of (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid involves the reaction between 2,3-epoxy-4-methoxy-5-methylcyclohexane carboxylic acid and ammonia in the presence of a catalyst. The resulting product is then treated with formaldehyde to obtain (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid. This method of synthesis has been reported to yield high purity and yield of (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid.
Aplicaciones Científicas De Investigación
(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid has been studied for its potential applications in the field of medicine. It has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.
Propiedades
Número CAS |
169139-95-1 |
|---|---|
Nombre del producto |
(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid |
Fórmula molecular |
C9H15NO4 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-14-7-3-5(9(12)13)2-6(4-11)8(7)10/h3,6-8,11H,2,4,10H2,1H3,(H,12,13)/t6-,7+,8-/m0/s1 |
Clave InChI |
KFAZROUISGZBTI-RNJXMRFFSA-N |
SMILES isomérico |
CO[C@@H]1C=C(C[C@H]([C@@H]1N)CO)C(=O)O |
SMILES |
COC1C=C(CC(C1N)CO)C(=O)O |
SMILES canónico |
COC1C=C(CC(C1N)CO)C(=O)O |
Sinónimos |
1-Cyclohexene-1-carboxylicacid,4-amino-5-(hydroxymethyl)-3-methoxy-,[3R-(3alpha,4alpha,5beta)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Aminobenzo[d]thiazol-4-yl)ethanol](/img/structure/B70805.png)
![2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[6-oxo-2-(phenylmethoxycarbonylamino)-3H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B70807.png)
![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)
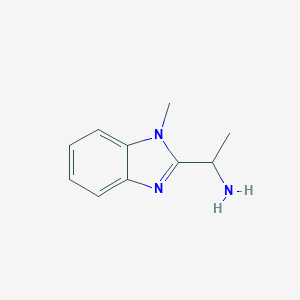
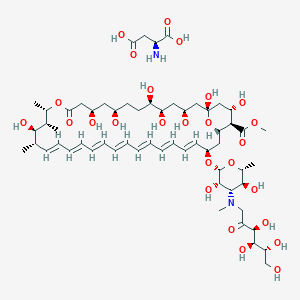
![4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B70816.png)
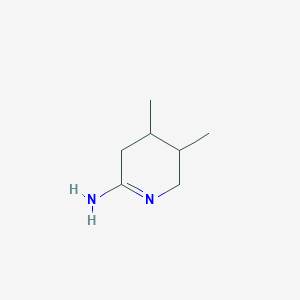
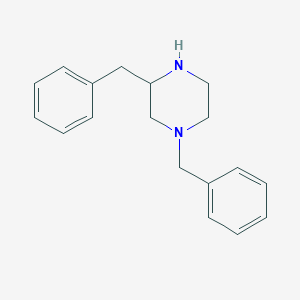
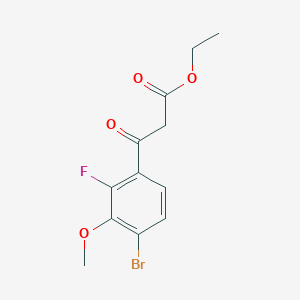
![3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)](/img/structure/B70828.png)
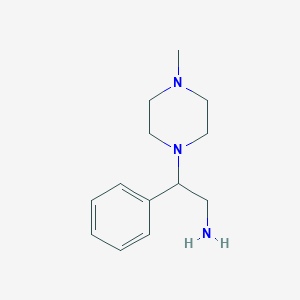
![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)
